molecular formula C10H15N2O4P B14621215 {[Methyl(methylcarbamoyl)amino](phenyl)methyl}phosphonic acid CAS No. 57848-28-9

{[Methyl(methylcarbamoyl)amino](phenyl)methyl}phosphonic acid

Katalognummer: B14621215
CAS-Nummer: 57848-28-9
Molekulargewicht: 258.21 g/mol
InChI-Schlüssel: FKDCPBIIPJHZIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{Methyl(methylcarbamoyl)aminomethyl}phosphonic acid is a complex organic compound that contains both phosphonic acid and carbamoyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {Methyl(methylcarbamoyl)aminomethyl}phosphonic acid can be achieved through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of phenylmethylphosphonic dichloride with methylamine and methyl isocyanate. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of {Methyl(methylcarbamoyl)aminomethyl}phosphonic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

{Methyl(methylcarbamoyl)aminomethyl}phosphonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding phosphonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phosphonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

{Methyl(methylcarbamoyl)aminomethyl}phosphonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of {Methyl(methylcarbamoyl)aminomethyl}phosphonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phenylmethylphosphonic acid
  • Methylcarbamoylphenylphosphonic acid
  • Aminomethylphosphonic acid

Uniqueness

{Methyl(methylcarbamoyl)aminomethyl}phosphonic acid is unique due to its combination of phosphonic acid and carbamoyl functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

57848-28-9

Molekularformel

C10H15N2O4P

Molekulargewicht

258.21 g/mol

IUPAC-Name

[[methyl(methylcarbamoyl)amino]-phenylmethyl]phosphonic acid

InChI

InChI=1S/C10H15N2O4P/c1-11-10(13)12(2)9(17(14,15)16)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,11,13)(H2,14,15,16)

InChI-Schlüssel

FKDCPBIIPJHZIT-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)N(C)C(C1=CC=CC=C1)P(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.